molecular formula C12H10BrN3OS B2484062 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide CAS No. 70420-99-4

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2484062
CAS No.: 70420-99-4
M. Wt: 324.2
InChI Key: SLRZTIKOJUHSGS-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that features a pyridazine ring substituted with a 4-bromophenyl group and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 4-bromophenylhydrazine with a suitable pyridazine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting intermediate is then treated with thioacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)acetamide
  • 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)acetamide
  • 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-12(16-15-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRZTIKOJUHSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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